

## Meta-analysis of randomized controlled trials on Vibegron for overactive bladder

Author: BenchChem Technical Support Team. Date: December 2025



## A Comparative Meta-Analysis of Vibegron in the Treatment of Overactive Bladder

This guide provides a detailed comparison of **Vibegron** with other therapeutic alternatives for overactive bladder (OAB), based on meta-analyses of randomized controlled trials (RCTs). It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of efficacy, safety, and underlying mechanisms supported by experimental data.

### **Mechanism of Action: A Comparative Overview**

Overactive bladder therapies primarily target the detrusor (bladder) muscle. The two main classes of drugs,  $\beta$ 3-adrenergic agonists and antimuscarinics, employ distinct signaling pathways to regulate bladder contractility.

Vibegron and Mirabegron (β3-Adrenergic Agonists): Vibegron is a potent and highly selective β3-adrenergic receptor (β3-AR) agonist.[1][2] Activation of β3-ARs in the detrusor muscle stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] This cascade ultimately results in the relaxation of the detrusor smooth muscle during the bladder's storage phase, thereby increasing bladder capacity and relieving OAB symptoms.[1] Mirabegron operates through the same pathway.



Antimuscarinics (e.g., Tolterodine, Solifenacin): These agents act as competitive antagonists
at muscarinic receptors (primarily M2 and M3 subtypes) in the bladder. By blocking the
binding of acetylcholine—the primary contractile neurotransmitter—they suppress
involuntary detrusor muscle contractions, which are characteristic of OAB.



Click to download full resolution via product page



**Caption:** Signaling pathway of β3-adrenergic agonists like **Vibegron**.



Click to download full resolution via product page

Caption: Signaling pathway of antimuscarinic agents for OAB.

## Comparative Efficacy: A Meta-Analysis Perspective

Multiple meta-analyses have been conducted to compare the efficacy of **Vibegron** against placebo and other active treatments. The primary endpoints in pivotal trials typically include changes from baseline in the mean daily number of micturitions, urge urinary incontinence (UUI) episodes, urgency episodes, and mean volume voided per micturition.

A network meta-analysis focusing on long-term (52-week) efficacy found that **Vibegron** 75 mg was associated with a significantly greater reduction in total daily urinary incontinence episodes compared to both Mirabegron 50 mg and Tolterodine 4 mg extended-release (ER). However, no significant differences were observed between **Vibegron** and these comparators for daily



micturitions or volume voided per micturition at the 52-week mark. Another indirect comparison found **Vibegron** was associated with significant improvement in total incontinence episodes versus Mirabegron at 4 and 52 weeks and in volume voided at 12 and 52 weeks.

Below is a summary of efficacy data from key studies.

Table 1: Change from Baseline in Efficacy Endpoints (12 Weeks)

| Endpoint                     | Vibegron 75<br>mg                          | Mirabegron 50<br>mg               | Tolterodine 4<br>mg ER            | Placebo |
|------------------------------|--------------------------------------------|-----------------------------------|-----------------------------------|---------|
| Mean<br>Micturitions/day     | -1.8                                       | -1.6 to -1.9                      | -1.6                              | -1.3    |
| Mean UUI<br>Episodes/day     | -2.0                                       | -1.5 to -1.8                      | -1.8                              | -1.4    |
| Mean Urgency<br>Episodes/day | Significant reduction vs. placebo (p<0.01) | Significant reduction vs. placebo | Significant reduction vs. placebo | N/A     |

| Mean Volume Voided/micturition (mL) | +37.4 | +32.2 | +27.9 | +19.9 |

Data compiled from the EMPOWUR trial and other comparative analyses. Absolute values for Mirabegron and Tolterodine may vary across different trials.

Table 2: Long-Term (52 Weeks) Change from Baseline in Efficacy Endpoints

| Endpoint                      | Vibegron 75 mg                            | Mirabegron 50 mg                          | Tolterodine 4 mg<br>ER                    |
|-------------------------------|-------------------------------------------|-------------------------------------------|-------------------------------------------|
| Mean Total UI<br>Episodes/day | -2.2                                      | -1.3                                      | -1.6                                      |
| Mean Micturitions/day         | No significant difference vs. comparators | No significant difference vs. comparators | No significant difference vs. comparators |



| Mean Volume Voided/micturition (mL) | No significant difference vs. comparators | No significant difference vs. comparators |

Data from a network meta-analysis of long-term studies.

## Safety and Tolerability Profile

The safety profile of a drug is critical, particularly for a chronic condition like OAB. β3-agonists were developed to avoid the common anticholinergic side effects.

- β3-Adrenergic Agonists (**Vibegron**, Mirabegron): The most commonly reported adverse events (AEs) for this class include hypertension, urinary tract infection (UTI), headache, and nasopharyngitis. In the pivotal EMPOWUR trial, the incidence of hypertension with **Vibegron** (1.7%) was the same as with placebo (1.7%). Discontinuation rates due to AEs for **Vibegron** are generally low and comparable to placebo.
- Antimuscarinics (Tolterodine): This class is well-known for AEs such as dry mouth, constipation, and blurred vision. The incidence of dry mouth, in particular, can be substantially higher than with β3-agonists or placebo, often impacting patient adherence.

Table 3: Common Adverse Events (AEs) from Clinical Trials

| Adverse Event              | Vibegron 75<br>mg (%)   | Mirabegron 50<br>mg (%) | Tolterodine 4<br>mg ER (%) | Placebo (%) |
|----------------------------|-------------------------|-------------------------|----------------------------|-------------|
| Hypertension               | 1.7 - 8.8               | 8.8 - 9.2               | 2.6 - 9.6                  | 1.7         |
| Dry Mouth                  | Low, similar to placebo | Low, similar to placebo | 5.2 - 90.0                 | Low         |
| Urinary Tract<br>Infection | 5.9 - 6.6               | 5.9 - 6.6               | Variable                   | Variable    |
| Headache                   | 4.0                     | ~5.5                    | 2.6                        | 2.4         |
| Constipation               | Low                     | Variable                | 7.7 - 65.0                 | Low         |

| Nasopharyngitis | 2.8 | 4.8 - 5.2 | 2.6 | 1.7 |



Data ranges compiled from multiple meta-analyses and individual RCTs.

#### **Experimental Protocols: The EMPOWUR Trial**

The EMPOWUR study was a pivotal international, Phase III, randomized, double-blind, placebo- and active-controlled trial that evaluated the efficacy and safety of **Vibegron**. Its design is representative of modern OAB clinical trials.

- Objective: To assess the efficacy, safety, and tolerability of a 75 mg once-daily dose of Vibegron over 12 weeks in patients with OAB.
- Patient Population: Adult patients with OAB symptoms for at least 3 months, characterized by an average of 8 or more micturitions per day and at least one urge urinary incontinence episode per day (for the "wet" OAB cohort) or urgency episodes (for the "dry" OAB cohort).
- Randomization and Blinding: A total of 1,518 patients were randomized in a 5:5:4 ratio to receive:
  - Vibegron 75 mg
  - Placebo
  - Tolterodine ER 4 mg (as an active control) The study was double-blind, where neither the participants nor the investigators knew the assigned treatment.
- Endpoints:
  - Co-Primary Efficacy Endpoints: Change from baseline to week 12 in the average daily number of micturitions and UUI episodes.
  - Key Secondary Endpoints: Change in the number of urgency episodes, volume per micturition, and patient-reported outcomes on quality of life.
- Data Collection: Patients used a 7-day voiding diary to record symptoms at baseline and at weeks 2, 4, 8, and 12. Safety assessments were conducted throughout the study.





Click to download full resolution via product page

Caption: Workflow of the Phase III EMPOWUR clinical trial.

#### **Meta-Analysis Workflow**

The quantitative data presented in this guide are derived from systematic reviews and metaanalyses that follow established protocols, such as PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses).





Click to download full resolution via product page

**Caption:** Generalized workflow for a meta-analysis of RCTs.

#### Conclusion

Meta-analyses of randomized controlled trials demonstrate that **Vibegron** is an effective and well-tolerated treatment for overactive bladder. It shows significant improvements in key OAB symptoms, including micturition frequency, urgency, and incontinence episodes, comparable or superior to other active treatments like Mirabegron and Tolterodine. Notably, long-term data



suggest a potential for greater reduction in incontinence episodes compared to alternatives. Its favorable safety profile, particularly the low incidence of anticholinergic side effects like dry mouth, positions **Vibegron** as a valuable therapeutic option in the management of OAB.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Vibegron Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Meta-analysis of randomized controlled trials on Vibegron for overactive bladder]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611683#meta-analysis-of-randomized-controlled-trials-on-vibegron-for-overactive-bladder]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com